N-[1-(2-Furyl)-3-butenyl]aniline
Description
Properties
CAS No. |
144661-27-8 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27g/mol |
IUPAC Name |
N-[1-(furan-2-yl)but-3-enyl]aniline |
InChI |
InChI=1S/C14H15NO/c1-2-7-13(14-10-6-11-16-14)15-12-8-4-3-5-9-12/h2-6,8-11,13,15H,1,7H2 |
InChI Key |
NHTXMDMUIXFGIE-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CO1)NC2=CC=CC=C2 |
Canonical SMILES |
C=CCC(C1=CC=CO1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chain Length and Unsaturation : The butenyl chain in this compound introduces a conjugated diene system, absent in the shorter propyl chain of the 4-ethoxy analog or the branched methylbutenyl group in N-(2-methylbut-3-en-2-yl)aniline . This unsaturation may influence reactivity in Diels-Alder or electrophilic addition reactions.
Reactivity and Catalytic Implications
- Electrophilic Substitution : The electron-donating furyl group in this compound may activate the aniline ring toward electrophilic substitution at the para position, whereas electron-withdrawing groups like trifluoromethyl (in ) deactivate the ring, directing reactions to specific sites.
- Transition-State Interactions : Studies on chiral N-O amide catalysts (e.g., for asymmetric hydrosilylation ) suggest that substituents on the aniline ring and adjacent chains influence transition-state geometry. The furyl group’s steric bulk and electronic profile could modulate enantioselectivity in catalytic cycles.
- Polymerization Potential: The butenyl chain’s unsaturation offers opportunities for polymerization or cross-linking, contrasting with saturated chains in analogs like 4-ethoxy-N-[3-(furan-2-yl)propyl]aniline .
Preparation Methods
Reaction Design and Mechanistic Overview
The most well-documented synthesis of N-[1-(2-Furyl)-3-butenyl]aniline involves an indium-mediated allylation reaction in ionic liquid media. This method leverages the unique properties of ionic liquids, such as low volatility and high thermal stability, to facilitate the formation of the target amine. The reaction proceeds via a three-step sequence:
-
In-situ generation of benzylideneaniline : Benzaldehyde and aniline condense in the ionic liquid [bpy][BF₄] (N-butylpyridinium tetrafluoroborate) to form an imine intermediate.
-
Indium-activation of allyl bromide : Indium metal reacts with allyl bromide to generate an allylindium species, which acts as the nucleophile.
-
C–C bond formation : The allylindium species attacks the electrophilic carbon of the imine, yielding the secondary amine after hydrolysis.
The ionic liquid [bpy][BF₄] is prepared through a metathesis reaction between sodium tetrafluoroborate and [bpy][Br], followed by silica gel chromatography for purification.
Experimental Protocol
A typical procedure involves charging a reaction tube with [bpy][BF₄] (2 mL), indium (2 mmol), and allyl bromide (2 mmol). The mixture is stirred at room temperature for 1 hour to activate the allylindium reagent. Subsequently, the pre-formed imine (0.5 mmol) is added, and stirring continues overnight. The reaction is quenched with saturated ammonium chloride, followed by extraction with ethyl acetate (3 × 10 mL). The crude product is purified via flash chromatography on silica gel, yielding this compound as a pale-yellow oil.
Spectroscopic Characterization
-
¹H NMR (500 MHz, CDCl₃) : δ 7.35 (d, J = 2 Hz, 1H, furyl-H), 7.15 (t, J = 8 Hz, 2H, aromatic-H), 6.79 (t, J = 8 Hz, 1H, aromatic-H), 6.62 (d, J = 8 Hz, 2H, aromatic-H), 6.29 (dd, J = 2, 1.5 Hz, 1H, furyl-H), 6.16 (d, J = 3.5 Hz, 1H, furyl-H), 5.20–5.12 (m, 1H, allylic-H), 4.56 (t, J = 6.3 Hz, 2H, CH₂), 3.99 (br s, 1H, NH), 2.71–2.62 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃) : δ 155.6 (furyl-C), 146.9 (aromatic-C), 141.5 (furyl-C), 134.0 (allylic-C), 129.1 (aromatic-C), 118.4 (CH₂), 117.8 (furyl-C), 113.5 (aromatic-C), 110.1 (furyl-C), 106.1 (furyl-C), 51.2 (CH), 39.2 (CH₂).
Organocatalytic Enantioselective Vinylogous Mukaiyama–Michael Addition
Relevance to Furyl-Substituted Amines
Chiral amine catalysts, such as those derived from diarylprolinol, have been employed for the vinylogous Mukaiyama–Michael addition of 2-trimethylsilyloxyfuran to α,β-unsaturated aldehydes. Although this method produces γ-butenolides, modifying the electrophilic partner to an α,β-unsaturated imine could theoretically yield this compound. Key challenges include controlling regioselectivity and preventing side reactions.
Comparative Analysis of Synthetic Methods
Efficiency and Practical Considerations
The table below summarizes the advantages and limitations of each method:
| Method | Conditions | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Indium-mediated allylation | Ionic liquid, r.t. | Moderate | Mild conditions, recyclable solvent | Requires chromatographic purification |
| Lewis acid catalysis | Me₂AlOTf, 85°C | Unknown | Rapid kinetics | Unverified for target compound |
| Organocatalytic | Chiral amine, –20°C | N/A | Potential for enantioselectivity | Theoretical, untested pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
